molecular formula C12H15ClN2O B13399859 3-Hydroxy Detomidine-15N2,d2 Hydrochloride

3-Hydroxy Detomidine-15N2,d2 Hydrochloride

Cat. No.: B13399859
M. Wt: 242.71 g/mol
InChI Key: JHQUAWVVRURKMP-WKHLXQDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy Detomidine-15N2,d2 Hydrochloride is a biochemical compound used primarily in proteomics research. It is a labeled analogue of 3-Hydroxy Detomidine Hydrochloride, which is a metabolite of Detomidine. Detomidine is an α2-adrenergic agonist used as a sedative in veterinary medicine, particularly for large animals like horses .

Preparation Methods

The synthesis of 3-Hydroxy Detomidine-15N2,d2 Hydrochloride involves the incorporation of isotopic labels (^15N and deuterium) into the Detomidine molecule. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

3-Hydroxy Detomidine-15N2,d2 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imidazole ring can undergo reduction to form a dihydroimidazole derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

    Common reagents and conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. .

Scientific Research Applications

3-Hydroxy Detomidine-15N2,d2 Hydrochloride has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of Detomidine metabolites.

    Biology: Employed in studies investigating the metabolic pathways and pharmacokinetics of Detomidine.

    Medicine: Utilized in research on the pharmacological effects of Detomidine and its metabolites, particularly in veterinary medicine.

    Industry: Applied in the development of new veterinary sedatives and anesthetics .

Mechanism of Action

3-Hydroxy Detomidine-15N2,d2 Hydrochloride exerts its effects by acting as an α2-adrenergic agonist. It binds to α2-adrenergic receptors in the central nervous system, leading to the inhibition of norepinephrine release. This results in sedation, analgesia, and muscle relaxation. The molecular targets include α2-adrenergic receptors, and the pathways involved are related to the modulation of neurotransmitter release .

Comparison with Similar Compounds

3-Hydroxy Detomidine-15N2,d2 Hydrochloride is unique due to its isotopic labeling, which allows for detailed metabolic and pharmacokinetic studies. Similar compounds include:

Properties

Molecular Formula

C12H15ClN2O

Molecular Weight

242.71 g/mol

IUPAC Name

[3-[dideuterio((1,3-15N2)1H-imidazol-5-yl)methyl]-2-methylphenyl]methanol;hydrochloride

InChI

InChI=1S/C12H14N2O.ClH/c1-9-10(3-2-4-11(9)7-15)5-12-6-13-8-14-12;/h2-4,6,8,15H,5,7H2,1H3,(H,13,14);1H/i5D2,13+1,14+1;

InChI Key

JHQUAWVVRURKMP-WKHLXQDESA-N

Isomeric SMILES

[2H]C([2H])(C1=C(C(=CC=C1)CO)C)C2=C[15N]=C[15NH]2.Cl

Canonical SMILES

CC1=C(C=CC=C1CO)CC2=CN=CN2.Cl

Origin of Product

United States

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